molecular formula C16H13NO2 B14121355 Methyl 2-(1-indolyl)benzoate

Methyl 2-(1-indolyl)benzoate

Cat. No.: B14121355
M. Wt: 251.28 g/mol
InChI Key: AWNNZZHGKLJOAQ-UHFFFAOYSA-N
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Description

Methyl 2-(1-indolyl)benzoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a benzoate ester linked to an indole moiety, making it a versatile molecule in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-indolyl)benzoate typically involves the Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring . Another method involves the cyclization of 1-(2-aminoaryl)ynols using a palladium-catalyzed carbonylation reaction .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes due to their efficiency and scalability. Transition metal-catalyzed cyclization reactions of unsaturated substrates are commonly used . These methods allow for the large-scale production of indole derivatives with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-indolyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 2-(1-indolyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-indolyl)benzoate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-indolyl)benzoate is unique due to its specific ester linkage and the position of the indole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 2-indol-1-ylbenzoate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)13-7-3-5-9-15(13)17-11-10-12-6-2-4-8-14(12)17/h2-11H,1H3

InChI Key

AWNNZZHGKLJOAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C=CC3=CC=CC=C32

Origin of Product

United States

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